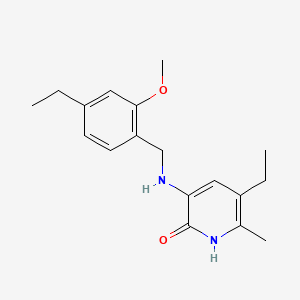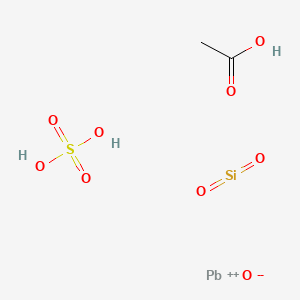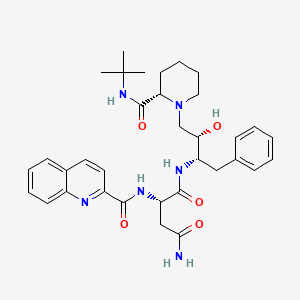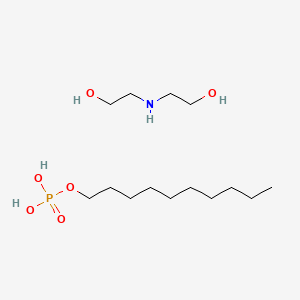
Einecs 265-463-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 265-463-5, also known as decyl dihydrogen phosphate, compound with 2,2’-iminodiethanol (1:1), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decyl dihydrogen phosphate, compound with 2,2’-iminodiethanol, typically involves the reaction of decyl alcohol with phosphorus pentoxide to form decyl dihydrogen phosphate. This intermediate is then reacted with 2,2’-iminodiethanol under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature range and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves precise control of reactant feed rates, temperature, and pressure to achieve high throughput and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl dihydrogen phosphate, compound with 2,2’-iminodiethanol, undergoes several types of chemical reactions, including:
Hydrolysis: This reaction occurs in the presence of water, breaking down the compound into its constituent alcohol and phosphate components.
Esterification: The compound can react with alcohols to form esters, which are useful in various industrial applications.
Neutralization: It can react with bases to form salts, which have different solubility and stability properties.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Esterification: Alcohols, acidic catalysts.
Neutralization: Bases such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Hydrolysis: Decyl alcohol and phosphoric acid.
Esterification: Various esters depending on the alcohol used.
Neutralization: Corresponding salts of decyl dihydrogen phosphate.
Applications De Recherche Scientifique
Chemistry
In chemistry, decyl dihydrogen phosphate, compound with 2,2’-iminodiethanol, is used as a surfactant and emulsifying agent. Its ability to lower surface tension makes it valuable in the formulation of detergents and cleaning agents.
Biology
In biological research, this compound is used to study membrane dynamics and protein-lipid interactions due to its amphiphilic nature. It helps in the formation of micelles and liposomes, which are essential in various biochemical assays.
Medicine
In medicine, decyl dihydrogen phosphate, compound with 2,2’-iminodiethanol, is explored for its potential use in drug delivery systems. Its ability to form stable emulsions makes it a candidate for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.
Industry
Industrially, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its mildness and effectiveness as a cleansing agent. It is also used in the production of lubricants and anti-corrosion agents.
Mécanisme D'action
The mechanism by which decyl dihydrogen phosphate, compound with 2,2’-iminodiethanol, exerts its effects is primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, it interacts with lipid bilayers, altering membrane fluidity and permeability. This interaction is crucial in its role as an emulsifying agent and in drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium lauryl sulfate: Another surfactant commonly used in detergents and personal care products.
Cetyltrimethylammonium bromide: A cationic surfactant used in various industrial and research applications.
Polysorbate 80: A nonionic surfactant used in pharmaceuticals and food products.
Uniqueness
Decyl dihydrogen phosphate, compound with 2,2’-iminodiethanol, is unique due to its specific combination of hydrophobic and hydrophilic properties, making it highly effective in forming stable emulsions. Unlike some other surfactants, it is relatively mild and less irritating to the skin, making it suitable for use in personal care products.
This detailed overview provides a comprehensive understanding of decyl dihydrogen phosphate, compound with 2,2’-iminodiethanol, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
93776-62-6 |
|---|---|
Formule moléculaire |
C14H34NO6P |
Poids moléculaire |
343.40 g/mol |
Nom IUPAC |
decyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H23O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;6-3-1-5-2-4-7/h2-10H2,1H3,(H2,11,12,13);5-7H,1-4H2 |
Clé InChI |
DTKWHADVSLSNQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Numéros CAS associés |
64346-51-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


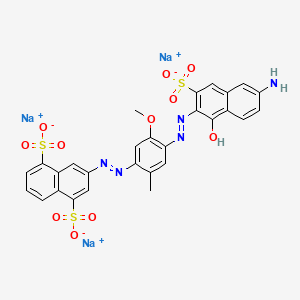
![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)

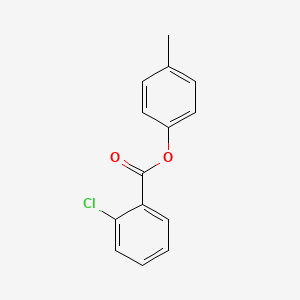
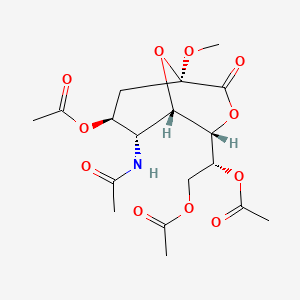
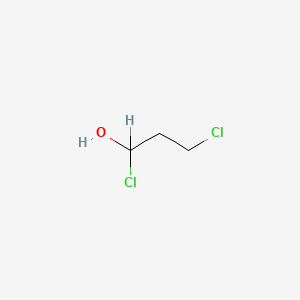

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)



